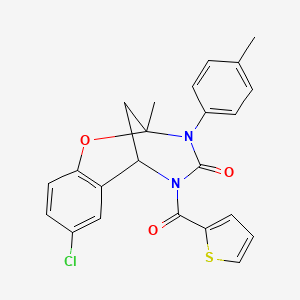![molecular formula C22H26ClN5O2 B11427413 1-(4-chlorophenyl)-3-[1,3-diethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzimidazol-5-yl]urea](/img/structure/B11427413.png)
1-(4-chlorophenyl)-3-[1,3-diethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzimidazol-5-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-3-[1,3-DIETHYL-2-OXO-6-(PYRROLIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]UREA is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-3-[1,3-DIETHYL-2-OXO-6-(PYRROLIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]UREA typically involves multiple steps, including the formation of the benzodiazole core, introduction of the pyrrolidine ring, and subsequent urea formation. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-3-[1,3-DIETHYL-2-OXO-6-(PYRROLIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and benzodiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-[1,3-DIETHYL-2-OXO-6-(PYRROLIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]UREA involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[1,3-dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-5-yl]urea
- 1-(4-Chlorophenyl)-3-[1,3-diethyl-2-oxo-6-(morpholin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-5-yl]urea
Uniqueness
1-(4-CHLOROPHENYL)-3-[1,3-DIETHYL-2-OXO-6-(PYRROLIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]UREA is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C22H26ClN5O2 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(1,3-diethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)urea |
InChI |
InChI=1S/C22H26ClN5O2/c1-3-27-19-13-17(25-21(29)24-16-9-7-15(23)8-10-16)18(26-11-5-6-12-26)14-20(19)28(4-2)22(27)30/h7-10,13-14H,3-6,11-12H2,1-2H3,(H2,24,25,29) |
InChI Key |
KZZQWVMCKSKTOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)NC(=O)NC3=CC=C(C=C3)Cl)N4CCCC4)N(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11427330.png)

![9-(3-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-6-methyl-9H-purine-8-thiol](/img/structure/B11427332.png)
![2-butyl-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11427340.png)
![4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzonitrile](/img/structure/B11427348.png)
![2-[1-(4-fluorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11427349.png)

![7-(2-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11427358.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11427363.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B11427369.png)
![8-(4-ethoxyphenyl)-3-(2-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11427374.png)
![2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide](/img/structure/B11427397.png)
![8-{[benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11427404.png)
![N-(2H-1,3-Benzodioxol-5-YL)-2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11427407.png)
